![molecular formula C20H15N3O6 B2803686 N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-59-4](/img/structure/B2803686.png)
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O6 and its molecular weight is 393.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a dihydropyridine core. Its molecular formula is C19H16N2O4, and it has a molecular weight of 336.34 g/mol. The presence of the nitro group and the dioxole ring contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties.
In Vitro Studies
A study evaluated various derivatives of benzo[d][1,3]dioxole for their anticancer activity against several human cancer cell lines. The results indicated that many compounds showed potent growth inhibition with IC50 values generally below 5 µM against HeLa, A549, and MCF-7 cell lines. For instance, one derivative demonstrated an IC50 of 2.07 ± 0.88 µM against HeLa cells and 3.52 ± 0.49 µM against A549 cells .
The anticancer mechanisms were investigated through various assays:
- EGFR Inhibition: Compounds were assessed for their ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Assessment: Annexin V-FITC assays were employed to evaluate apoptosis induction.
- Cell Cycle Analysis: Flow cytometry was utilized to study the effects on cell cycle progression.
- Mitochondrial Pathway Proteins: The expression levels of Bax and Bcl-2 proteins were analyzed to understand the mitochondrial pathway's involvement in apoptosis.
The findings suggested that the compound could induce apoptosis through mitochondrial pathways while also inhibiting key signaling pathways involved in cancer progression .
Comparative Anticancer Activity Table
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
C27 | HeLa | 2.07 ± 0.88 | |
C27 | A549 | 3.52 ± 0.49 | |
C16 | MCF-7 | 2.55 ± 0.34 | |
Doxorubicin | HepG2 | 7.46 |
Additional Biological Activities
Beyond anticancer properties, compounds related to this compound have shown potential in other areas:
- Antimicrobial Activity: Some derivatives have displayed moderate antibacterial effects against various pathogens.
Case Studies
Case Study 1: Antitumor Evaluation
In a study focusing on the synthesis and evaluation of thiazole derivatives containing benzo[d][1,3]dioxole, several compounds exhibited strong antitumor activity with IC50 values comparable or superior to that of established chemotherapeutics like doxorubicin .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in cancer signaling pathways. These studies help elucidate the potential mechanisms through which these compounds exert their biological effects .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit potent antitumor properties. For instance, studies have indicated that related compounds demonstrate significant growth inhibition against various human cancer cell lines with IC50 values often below 5 μM . The presence of the nitro group in the structure may enhance the cytotoxicity against cancer cells.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Dihydropyridine derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have shown promising results in reducing inflammation in preclinical models .
Cardiovascular Applications
Dihydropyridines are widely recognized for their calcium channel blocking activity, making them valuable in treating cardiovascular diseases. The compound's structural features suggest it may possess similar properties, potentially aiding in the management of hypertension and other cardiac conditions .
Case Studies
Case Study 1: Antitumor Evaluation
In a study assessing the antitumor efficacy of related compounds, several derivatives exhibited remarkable growth inhibition against human cancer cell lines. The study highlighted that modifications to the dihydropyridine structure could significantly alter biological activity .
Case Study 2: Inhibition of COX Enzymes
Another investigation focused on the anti-inflammatory potential of dihydropyridine derivatives. Results indicated that certain compounds showed high selectivity for COX-2 inhibition compared to COX-1, suggesting potential for developing anti-inflammatory drugs with fewer side effects .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c24-19-7-4-14(11-22(19)10-13-2-1-3-16(8-13)23(26)27)20(25)21-15-5-6-17-18(9-15)29-12-28-17/h1-9,11H,10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWBRDYLTUCDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.